molecular formula C11H8F2N2O2 B1478630 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2097993-30-9

1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1478630
CAS No.: 2097993-30-9
M. Wt: 238.19 g/mol
InChI Key: NFPMGTGQCCDCCS-UHFFFAOYSA-N
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Description

“1-(2,5-Difluorobenzyl)piperazine” is an organic compound classified as a piperazine derivative . This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms . It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents .


Molecular Structure Analysis

The molecular formula of “1-(2,5-Difluorobenzyl)piperazine” is C11H14F2N2, and its molecular weight is 212.24 g/mol . The InChI Key is VTKXPESKKMTHJP-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The boiling point of “1-(2,5-Difluorobenzyl)piperazine” is 80°C to 82°C at 0.04mmHg, and its density is 1.170 g/mL at 25 °C .

Scientific Research Applications

Chemical Structure and Properties

1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is related to various chemical compounds that have been studied for their unique properties and potential applications. One such related compound, a bromophenol coupled with diketopiperazine, was isolated from marine red alga and studied for its structure using spectroscopic techniques like high-resolution mass spectroscopy and NMR techniques (Xu et al., 2012). This implies that compounds structurally similar to this compound are of interest in natural product chemistry and spectroscopic analysis.

Synthetic Methods and Derivatives

In the field of synthetic organic chemistry, compounds structurally related to this compound have been synthesized and evaluated for various properties. For instance, the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone explores the reactivity and potential applications of fluorinated compounds in medicinal chemistry (Song & Zhu, 2001). Additionally, transformations of certain benzopyran diones with hydrazines suggest a versatility in chemical reactions leading to various bioactive derivatives (Shcherbakov et al., 2009).

Biological and Pharmacological Potential

Compounds related to this compound have been isolated from biological sources and evaluated for their bioactivity. A cyclic dipeptide with a similar diketopiperazine structure was isolated from the actinobacterium Streptomyces sp., and its cytotoxic activity against sea urchin embryos was noted (Sobolevskaya et al., 2008). This indicates that similar compounds might possess significant biological activity and potential for drug development.

Mechanism of Action

One of the notable characteristics of “1-(2,5-Difluorobenzyl)piperazine” is its role as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine .

Safety and Hazards

“1-(2,5-Difluorobenzyl)piperazine” is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-8-1-2-9(13)7(5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMGTGQCCDCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CNC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
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1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Reactant of Route 6
1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

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